molecular formula C21H21N3OS B2690236 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1019153-54-8

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2690236
M. Wt: 363.48
InChI Key: RKXKFSAKQUOLDV-UHFFFAOYSA-N
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Description

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biological Effects and Toxicology of Pyrimidine Derivatives

Pyrimidine derivatives, including acetamide and formamide compounds, have significant commercial importance due to their wide range of biological effects. The toxicity and biological consequences of exposure to these compounds in humans have been extensively studied, contributing to our understanding of their safety and environmental impact. These studies are crucial for assessing the potential applications of new pyrimidine derivatives in various fields, including pharmaceuticals and agriculture (Kennedy, 2001).

Pyrimidine Scaffolds in Medicinal Chemistry

The pyranopyrimidine core is a key precursor for the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent reviews have covered synthetic pathways employed for the development of pyrimidine derivatives, emphasizing the role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds. This highlights the compound's versatility and applicability in developing lead molecules for pharmaceutical use (Parmar et al., 2023).

Pyrimidine Analogs in Anti-inflammatory and Anticancer Research

Pyrimidines have been identified to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. Research developments have focused on synthesizing new pyrimidine analogs and investigating their biological activities. This includes studying the structure-activity relationships (SARs) of these compounds to develop new anti-inflammatory agents with minimal toxicity. The insights gained from these studies can inform the development of new therapeutics based on pyrimidine analogs (Rashid et al., 2021).

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-14-5-4-6-18(11-14)23-20(25)13-26-21-22-10-9-19(24-21)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKFSAKQUOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

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